Cas no 951122-37-5 (2,6-Difluoro-3-hydroxybenzamide)

2,6-Difluoro-3-hydroxybenzamide structure
951122-37-5 structure
Product Name:2,6-Difluoro-3-hydroxybenzamide
CAS-Nr.:951122-37-5
MF:C7H5F2NO2
MW:173.116908788681
MDL:MFCD18824499
CID:1001436
PubChem ID:45120136
Update Time:2025-05-26

2,6-Difluoro-3-hydroxybenzamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzamide, 2,6-difluoro-3-hydroxy-
    • 2,6-difluoro-3-hydroxybenzamide
    • 2,6-Difluoro-3-hydroxybenzenecarboxamide
    • BENZAMIDE, 2,6-DIFLUORO-3-HYDROXY-
    • 2,6-Difluoro-3-hydroxy-benzamide
    • 2,6-Difluoro-3-hydroxybenzamide (ACI)
    • DTXSID70668954
    • CS-0128009
    • DA-00285
    • 951122-37-5
    • MFCD18824499
    • SCHEMBL201485
    • ZZNIADKIUCGMNN-UHFFFAOYSA-N
    • 2,6-difluoro-3-hydroxy benzamide
    • CHEMBL4102611
    • 2,6-Difluoro-3-hydroxybenzamide
    • MDL: MFCD18824499
    • Inchi: 1S/C7H5F2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12)
    • InChI-Schlüssel: ZZNIADKIUCGMNN-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(F)=C(O)C=CC=1F)N

Berechnete Eigenschaften

  • Genaue Masse: 173.02883473g/mol
  • Monoisotopenmasse: 173.02883473g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 188
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 63.3
  • XLogP3: 0.6

Experimentelle Eigenschaften

  • Dichte: 1.505±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 210.4±40.0 ºC (760 Torr),
  • Flammpunkt: 81.0±27.3 ºC,
  • Löslichkeit: Leicht löslich (1,7 g/l) (25°C),

2,6-Difluoro-3-hydroxybenzamide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A015002400-250mg
2,6-Difluoro-3-hydroxybenzamide
951122-37-5 97%
250mg
$494.40 2023-08-31
Alichem
A015002400-500mg
2,6-Difluoro-3-hydroxybenzamide
951122-37-5 97%
500mg
$782.40 2023-08-31
Alichem
A015002400-1g
2,6-Difluoro-3-hydroxybenzamide
951122-37-5 97%
1g
$1564.50 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JG317-50mg
2,6-Difluoro-3-hydroxybenzamide
951122-37-5 95+%
50mg
359.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JG317-200mg
2,6-Difluoro-3-hydroxybenzamide
951122-37-5 95+%
200mg
898.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JG317-250mg
2,6-Difluoro-3-hydroxybenzamide
951122-37-5 95+%
250mg
3302CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JG317-100mg
2,6-Difluoro-3-hydroxybenzamide
951122-37-5 95+%
100mg
1224CNY 2021-05-07
A2B Chem LLC
AD13180-500mg
2,6-Difluoro-3-hydroxybenzamide
951122-37-5 95%
500mg
$95.00 2024-05-20
A2B Chem LLC
AD13180-1g
2,6-Difluoro-3-hydroxybenzamide
951122-37-5 95%
1g
$240.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1571-100.0mg
2,6-difluoro-3-hydroxybenzamide
951122-37-5 95%
100.0mg
¥350.0000 2025-04-11

2,6-Difluoro-3-hydroxybenzamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ;  overnight, 65 °C
Referenz
Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus
Song, Di; Bi, Fangchao; Zhang, Nan; Qin, Yinhui; Liu, Xingbang; et al, Bioorganic & Medicinal Chemistry, 2020, 28(21),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ;  overnight, 65 °C
Referenz
Discovery of 1,3,4-oxadiazol-2-one-containing benzamide derivatives targeting FtsZ as highly potent agents of killing a variety of MDR bacteria strains
Bi, Fangchao; Song, Di; Qin, Yinhui; Liu, Xingbang; Teng, Yuetai; et al, Bioorganic & Medicinal Chemistry, 2019, 27(14), 3179-3193

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  35 - 40 °C; 42.5 h, 35 - 40 °C
Referenz
Process for and intermediates in the kilogram-scale preparation of the antibacterial agent TXA709 and its mesylate salt
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h
Referenz
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition
Bi, Fangchao; Guo, Liwei; Wang, Yinhu; Venter, Henrietta; Semple, Susan J.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 958-962

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ;  overnight, 65 °C
Referenz
Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators
Bi, Fangchao; Song, Di; Zhang, Nan; Liu, Zhiyang ; Gu, Xinjie; et al, European Journal of Medicinal Chemistry, 2018, 159, 90-103

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, rt
Referenz
Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors
Hu, Zhongping; Zhang, Shasha; Zhou, Weicheng; Ma, Xiang; Xiang, Guangya, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1854-1858

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, rt
Referenz
Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ
Sorto, Nohemy A.; Olmstead, Marilyn M.; Shaw, Jared T., Journal of Organic Chemistry, 2010, 75(22), 7946-7949

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, rt
Referenz
A facile approach to the synthesis of 3-(6-chloro-thiazolo[5,4-b]pyridin-2-ylmethoxy)-2,6-difluoro-benzamide (PC190723)
Ding, Zi-Chun; Zhou, Weicheng; Ma, Xiang, Synlett, 2012, 23(7), 1039-1042

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ;  overnight, rt → 65 °C
Referenz
Isoxazoline benzamide compounds for FtsZ inhibitor drug synthesis and its preparation method
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  48 h, rt
Referenz
Creating an antibacterial with in vivo efficacy: synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ with improved pharmaceutical properties
Haydon, David J.; Bennett, James M.; Brown, David; Collins, Ian; Galbraith, Greta; et al, Journal of Medicinal Chemistry, 2010, 53(10), 3927-3936

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt; 48 h, rt
Referenz
Preparation of substituted benzamides and pyridylamides as antibacterial agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, rt
Referenz
Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents
Qiang, Shengsheng; Wang, Changde; Venter, Henrietta; Li, Xin; Wang, Yi; et al, Chemical Biology & Drug Design, 2016, 87(2), 257-264

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  48 h, rt
Referenz
Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ
Stokes, Neil R.; Baker, Nicola; Bennett, James M.; Chauhan, Pramod K.; Collins, Ian; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(1), 353-359

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  reflux
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
Referenz
Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ
Czaplewski, Lloyd G.; Collins, Ian; Boyd, E. Andrew; Brown, David; East, Stephen P.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Preparation of thiazolo[5,4-b]pyridine derivative and its intermediates
, World Intellectual Property Organization, , ,

2,6-Difluoro-3-hydroxybenzamide Raw materials

2,6-Difluoro-3-hydroxybenzamide Preparation Products

2,6-Difluoro-3-hydroxybenzamide Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
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(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzaMide
Bestellnummer:sfd6962
Bestandsstatus:in Stock
Menge:200KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:34
Preis ($):discuss personally
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Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzamide
Bestellnummer:A1095353
Bestandsstatus:in Stock
Menge:500.0mg/1.0g/5.0g/10.0g/25.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:15
Preis ($):153.0/182.0/548.0/984.0/1969.0
Email:sales@amadischem.com

2,6-Difluoro-3-hydroxybenzamide Verwandte Literatur

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzaMide
sfd6962
Reinheit:99%
Menge:200KG
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzamide
A1095353
Reinheit:99%/99%/99%/99%/99%
Menge:500.0mg/1.0g/5.0g/10.0g/25.0g
Preis ($):153.0/182.0/548.0/984.0/1969.0
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